3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the methylbenzenesulfonyl group: This is typically done through a sulfonylation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the methylbenzenesulfonyl group.
8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and methylbenzenesulfonyl groups in 3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one gives it unique properties compared to similar compounds. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-3-9-18(10-4-15)29(26,27)24-13-11-21(12-14-24)22-19(20(25)23-21)16-5-7-17(28-2)8-6-16/h3-10H,11-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEMJKMNBPFJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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